2-(2-(4-nonylphenoxy)ethoxy)acetic Acid
Overview
Description
2-(2-(4-nonylphenoxy)ethoxy)acetic acid is an organic compound with the molecular formula C19H30O4. It is known for its surfactant properties and is used in various industrial applications. The compound consists of a nonylphenyl group attached to an ethoxy acetic acid moiety, making it a versatile chemical with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-nonylphenoxy)ethoxy)acetic acid typically involves the reaction of nonylphenol with ethylene oxide to form 4-nonylphenoxyethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to nonylphenol in a reactor, followed by the addition of chloroacetic acid. The reaction mixture is then neutralized and purified to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-nonylphenoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-(4-nonylphenoxy)ethoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-(4-nonylphenoxy)ethoxy)acetic acid primarily involves its surfactant properties. The compound interacts with cell membranes and proteins, altering their structure and function. This interaction can affect various molecular pathways, including those involved in cell signaling and transport.
Comparison with Similar Compounds
Similar Compounds
4-nonylphenol: A precursor in the synthesis of 2-(2-(4-nonylphenoxy)ethoxy)acetic acid, known for its endocrine-disrupting properties.
Ethylene glycol: Another compound used in the synthesis process, known for its use in antifreeze and as a solvent.
Uniqueness
This compound is unique due to its combination of a nonylphenyl group and an ethoxy acetic acid moiety. This structure imparts distinct surfactant properties, making it valuable in various applications where solubility and interaction with biological membranes are crucial.
Properties
IUPAC Name |
2-[2-(4-nonylphenoxy)ethoxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-17-10-12-18(13-11-17)23-15-14-22-16-19(20)21/h10-13H,2-9,14-16H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQHOBRSMPMJIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28212-44-4 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(4-nonylphenoxy)- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(4-nonylphenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28212-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70147779 | |
Record name | 2-[2-(4-Nonylphenoxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106807-78-7 | |
Record name | 2-[2-(4-Nonylphenoxy)ethoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106807-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(4-Nonylphenoxy)ethoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106807787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(4-Nonylphenoxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(4-Nonylphenoxy)ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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